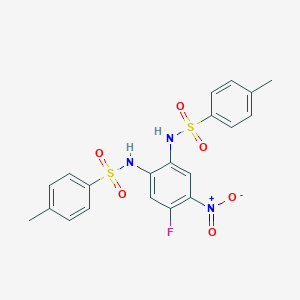![molecular formula C21H21F3O2 B037685 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione CAS No. 119052-96-9](/img/structure/B37685.png)
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione exerts its biological effects mainly through its ability to generate reactive oxygen species (ROS) and to modulate the redox status of cells. It can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to produce superoxide anion and hydrogen peroxide. These ROS can then activate various signaling pathways and induce cellular responses, such as apoptosis, autophagy, and inflammation.
生化和生理效应
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has been shown to affect various biochemical and physiological processes in cells and organisms. It can induce DNA damage and oxidative stress, which can lead to cell death or senescence. It can also modulate the activity of enzymes and proteins involved in redox regulation, energy metabolism, and gene expression. In addition, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can affect the function of mitochondria, lysosomes, and endoplasmic reticulum, which are important organelles in cells.
实验室实验的优点和局限性
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has several advantages as a research tool, such as its low cost, stability, and ease of use. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione also has some limitations, such as its potential toxicity and instability in aqueous solutions. It can also interfere with other redox-active compounds and affect the interpretation of experimental results.
未来方向
There are several future directions for the research on 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione. One direction is to explore its potential applications in cancer therapy and drug delivery, by developing new 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione-based compounds and formulations. Another direction is to investigate its role in aging and age-related diseases, by studying its effects on cellular senescence and inflammation. Furthermore, the development of new methods for the synthesis and modification of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione could lead to the discovery of new compounds with improved properties and applications.
合成方法
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can be synthesized through several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the condensation of 2-methyl-1,4-naphthoquinone with acetaldehyde, and the reaction of 2-methyl-1,4-naphthoquinone with ethyl acetoacetate. The purity and yield of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can be improved by using different solvents and reagents.
科学研究应用
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has been extensively studied for its potential applications in various fields, such as biochemistry, pharmacology, and material science. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a precursor for the synthesis of new drugs and materials. 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the development of new medicines.
属性
CAS 编号 |
119052-96-9 |
|---|---|
产品名称 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
分子式 |
C21H21F3O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H21F3O2/c1-13(2)7-6-8-14(3)11-12-17-18(21(22,23)24)20(26)16-10-5-4-9-15(16)19(17)25/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |
InChI 键 |
AEPNMJWSTKATHF-UHFFFAOYSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C |
规范 SMILES |
CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C |
同义词 |
2-trifluoromethyl-3-geranyl-1,4-naphthoquinone 2-trifluoromethylmenaquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
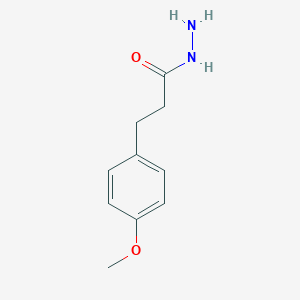
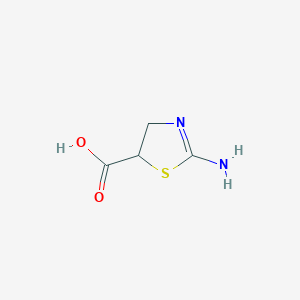
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
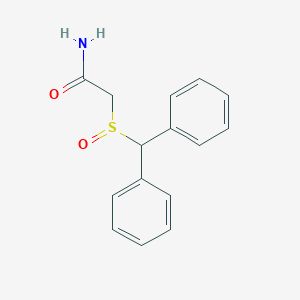
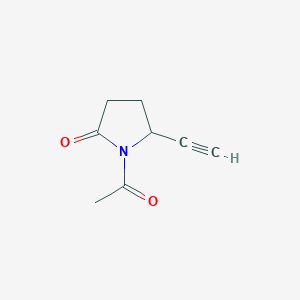
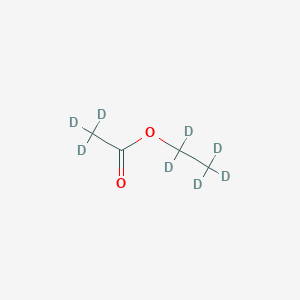
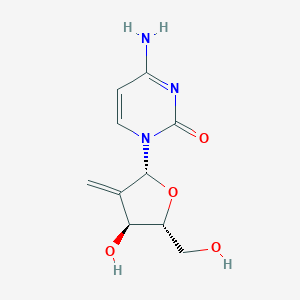
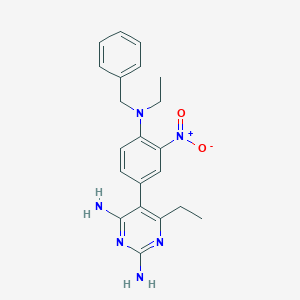
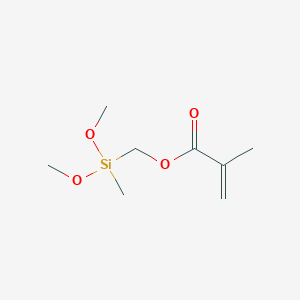
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
